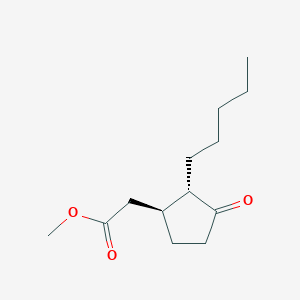

Methyl dihydrojasmonate, (+-)-trans-

Description

Overview of Jasmonate Signaling Molecules in Plant Systems

Jasmonates (JAs) are a class of lipid-derived phytohormones that are integral to plant survival, regulating a wide array of processes from growth and development to defense against environmental challenges. nih.govnih.govnih.gov These signaling molecules are synthesized from fatty acids, specifically α-linolenic acid, through the octadecanoid pathway. nih.gov The jasmonate family includes jasmonic acid (JA), its volatile methyl ester, methyl jasmonate (MeJA), and the biologically active conjugate, jasmonoyl-isoleucine (JA-Ile). nih.gov

Jasmonates are central to plant defense responses against a variety of biotic and abiotic stresses. gaacademy.org When a plant is wounded or attacked by herbivores or certain pathogens, it triggers a rapid accumulation of jasmonates. wikipedia.org This surge in JAs activates a complex signaling cascade, leading to the expression of defense-related genes. nih.govresearchgate.net These genes produce various protective compounds, such as proteinase inhibitors that disrupt insect digestion, and other secondary metabolites that deter herbivores or inhibit pathogen growth. wikipedia.orgguidechem.com Jasmonates also play a crucial role in mediating plant responses to abiotic stresses like drought, salinity, and temperature extremes. researchgate.net

The core of the jasmonate signaling pathway involves a sophisticated regulatory mechanism. The perception of the active form, JA-Ile, is handled by a co-receptor complex consisting of the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1). nih.gov In the absence of JA-Ile, a family of repressor proteins known as JASMONATE-ZIM DOMAIN (JAZ) proteins bind to and inhibit transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes. nih.gov Upon stress signals and the subsequent rise in JA-Ile, the COI1 receptor complex recruits JAZ proteins, leading to their ubiquitination and degradation by the 26S proteasome. nih.gov This degradation releases the transcription factors, allowing them to activate the expression of numerous genes involved in defense and other developmental processes. nih.gov Beyond defense, jasmonates influence developmental processes such as root growth, seed germination, flowering, fruit ripening, and senescence. wikipedia.orgguidechem.com

Table 1: Key Functions of Jasmonate Signaling in Plants

Function Category Specific Roles and Processes Key Mediators Biotic Stress Response Defense against herbivorous insects and necrotrophic pathogens; induction of proteinase inhibitors, nicotine, and phytoalexins. [1, 19] JA-Ile, COI1, JAZ proteins, MYC2 Abiotic Stress Tolerance Mediates responses to wounding, drought, salinity, and temperature stress. gaacademy.org JA, MeJA Plant Development Regulation of root growth inhibition, seed germination, flower development, fruit ripening, and leaf senescence. [1, 19, 22] JA, MeJA Inter-plant Communication Volatile MeJA acts as an airborne signal to induce defense responses in neighboring, undamaged plants. [1, 19] Methyl Jasmonate (MeJA)

The Position and Significance of Methyl Dihydrojasmonate within the Jasmonate Family

Methyl dihydrojasmonate (MDHJ) is a derivative of methyl jasmonate. chemicalbook.com Chemically, it is the saturated analog of methyl jasmonate, meaning the double bond in the pentenyl side chain of MeJA has been removed via hydrogenation. echemi.com The subject of this article, Methyl dihydrojasmonate, (+-)-trans-, refers to a specific stereoisomeric form of this compound. Commercial preparations of methyl dihydrojasmonate are typically a mixture of isomers, with the trans-isomers being the predominant and more stable form in the equilibrium mixture. chemicalbook.comdrugfuture.com

While originally identified for its powerful and pleasant floral, jasmine-like fragrance and widely used in the perfume industry, methyl dihydrojasmonate also possesses biological activity within plant systems. chemicalbook.comguidechem.com Its significance lies in its ability to act as a functional analog of methyl jasmonate, capable of eliciting similar defense and developmental responses. chemimpex.com Research has indicated that methyl dihydrojasmonate can be used in agricultural applications to enhance plant resistance to pests and regulate growth processes such as flowering and fruiting. chemimpex.comchemimpex.com

The structural difference between MeJA and MDHJ—the absence of the side-chain double bond in MDHJ—may influence its biological potency. echemi.com Some studies suggest that the double bond is a factor in the biological activity, potentially making MDHJ less potent than MeJA in inducing certain plant responses. echemi.com Nevertheless, its stability and ability to trigger the jasmonate signaling pathway make it a significant compound for both industrial use and agricultural research. chemimpex.comontosight.ai It serves as a valuable tool for investigating plant biology and developing strategies for sustainable agriculture. chemimpex.com

Historical Development of Jasmonate Research and Contemporary Trajectories

The history of jasmonate research began with the chemical characterization of its members. In 1962, methyl jasmonate was first isolated from the essential oil of Jasminum grandiflorum, giving the family its name. nih.gov This was followed by the isolation of jasmonic acid itself in 1971. nih.gov For nearly two decades, these compounds were primarily studied for their effects on promoting senescence and inhibiting growth. nih.gov

A paradigm shift occurred in the early 1990s when research from several groups converged to establish jasmonates as key signaling molecules in plant defense. Landmark studies demonstrated that wounding and herbivory led to a rapid increase in endogenous jasmonate levels, which in turn induced the expression of defensive genes, such as those for proteinase inhibitors. wikipedia.org This work established the concept of a lipid-based, inducible signaling pathway for plant protection.

Contemporary research trajectories have delved deeper into the molecular intricacies of the jasmonate world. A major focus is on elucidating the complete signaling pathway, from receptor perception to the downstream activation of specific genes. This includes identifying all the components of the COI1-JAZ co-receptor complex and understanding the functions of the diverse family of JAZ repressor proteins. Furthermore, significant research is dedicated to understanding the extensive "crosstalk" between the jasmonate pathway and other phytohormone signaling pathways, such as those for salicylic (B10762653) acid, ethylene, and auxin. This network of interactions allows plants to fine-tune their responses, balancing the trade-offs between growth and defense. Modern research also explores the potential for agricultural applications, investigating how jasmonates can be used to develop crops with enhanced resilience to stress. gaacademy.org

Table 2: Milestones in Jasmonate Research

Year Discovery or Development Significance 1962 Isolation and characterization of Methyl Jasmonate from jasmine oil. First identification of a member of the jasmonate family. 1971 Isolation of Jasmonic Acid. Identification of the core jasmonate compound. Early 1990s Jasmonates are identified as key signals in plant defense against wounding and herbivores. Established the role of jasmonates as phytohormones in stress signaling. Late 1990s - Early 2000s Identification of key signaling components like COI1 using genetic screens. Began to unravel the molecular mechanism of JA perception. 2007 Discovery of JAZ proteins as repressors of jasmonate signaling. Provided a crucial link between the COI1 receptor and downstream transcription factors. 2010s - Present Focus on signaling crosstalk, structural biology of receptors, and agricultural applications. ontosight.ai Integrates jasmonate signaling into the broader network of plant responses and explores practical uses.

Structure

2D Structure

3D Structure

Properties

CAS No. |

151716-36-8 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |

InChI Key |

KVWWIYGFBYDJQC-QWRGUYRKSA-N |

SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC |

Isomeric SMILES |

CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC |

Other CAS No. |

151716-36-8 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Methyl Dihydrojasmonate

Precursor Compounds and Initial Enzymatic Transformations

The initial phase of jasmonate biosynthesis occurs in the plastids, primarily the chloroplasts, where membrane lipids are converted into the first key intermediate. nih.govtandfonline.com

The biosynthesis of all jasmonates begins with alpha-linolenic acid (α-LeA), an 18-carbon polyunsaturated fatty acid. mdpi.comoup.com This essential fatty acid is a major component of chloroplast membranes, where it is esterified in galactolipids. nih.govoup.com In response to developmental cues or environmental stress, such as herbivory or wounding, phospholipase enzymes like DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1) release α-LeA from these membranes, making it available for the subsequent enzymatic steps of the pathway. researchgate.netoup.com The availability of free α-LeA is the initiating step for the entire jasmonate cascade. mdpi.com

Once released, free α-linolenic acid serves as a substrate for the enzyme 13-lipoxygenase (13-LOX). oup.comnih.gov This non-heme iron-containing enzyme catalyzes the stereospecific insertion of molecular oxygen into the fatty acid chain. nih.gov Specifically, 13-LOX oxygenates α-linolenic acid at the 13th carbon position, converting it into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). mdpi.comresearchgate.net This reaction is the first committed step in the branch of the oxylipin pathway that leads to jasmonate synthesis. oup.com Plants possess several isoforms of 13-LOX; for instance, in Arabidopsis thaliana, four distinct 13-LOXs (LOX2, LOX3, LOX4, and LOX6) are involved in producing jasmonate precursors. oup.comnih.gov

The 13-HPOT produced by LOX is rapidly metabolized by two subsequent enzymes. First, Allene (B1206475) Oxide Synthase (AOS) acts on 13-HPOT to form a highly unstable epoxide known as an allene oxide. mdpi.comnih.gov This intermediate is then immediately acted upon by Allene Oxide Cyclase (AOC). researchgate.netoup.com The AOC enzyme catalyzes the cyclization of the allene oxide to produce (9S, 13S)-12-oxophytodienoic acid (OPDA). mdpi.comoup.com The action of AOC is a crucial step as it establishes the specific stereochemistry of the cyclopentanone (B42830) ring that is characteristic of naturally occurring jasmonates. oup.com Together, AOS and AOC represent a specific branch point leading from hydroperoxy fatty acids directly to the jasmonate precursor, OPDA. nih.gov

Conversion to Jasmonic Acid and Subsequent Methyl Esterification

Following its synthesis in the chloroplast, OPDA is transported into the peroxisomes for the final stages of jasmonic acid formation. nih.govtandfonline.com

Inside the peroxisome, the pathway continues with the reduction of the cyclopentenone ring of OPDA, a reaction catalyzed by OPDA reductase3 (OPR3). tandfonline.commdpi.com This yields 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govtandfonline.com This intermediate must first be activated to its coenzyme A (CoA) derivative by an acyl-CoA synthetase. nih.govnih.gov Subsequently, the octanoic acid side chain of the OPC-8:0-CoA ester is shortened through three successive cycles of β-oxidation. nih.govmdpi.com This catabolic process involves a sequence of three core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). tandfonline.comoup.com Each cycle removes two carbons from the side chain, ultimately yielding jasmonoyl-CoA, from which jasmonic acid (JA) is released. tandfonline.com

The final step in the formation of the volatile signal molecule methyl jasmonate is the methylation of the free carboxyl group of jasmonic acid. pnas.org This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). researchgate.netpnas.org JMT transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to jasmonic acid, producing methyl jasmonate (MeJA) and S-adenosyl-L-homocysteine. researchgate.net The formation of MeJA is significant because, as a volatile ester, it can act as an airborne signal to communicate between different parts of the same plant or even between neighboring plants. pnas.orgpnas.org This methylation is a key regulatory step, and the resulting methyl jasmonate is the direct precursor that can be synthetically hydrogenated to produce the more stable fragrance compound, methyl dihydrojasmonate. nih.govchimia.ch

Data Tables

Table 1: Key Enzymes in the Jasmonate Biosynthetic Pathway

| Enzyme | Substrate | Product | Cellular Location |

| Phospholipase A1 (e.g., DAD1) | Galactolipids | Alpha-Linolenic Acid (α-LeA) | Chloroplast |

| 13-Lipoxygenase (13-LOX) | Alpha-Linolenic Acid (α-LeA) | 13(S)-Hydroperoxyoctadecatrienoic Acid (13-HPOT) | Chloroplast |

| Allene Oxide Synthase (AOS) | 13(S)-Hydroperoxyoctadecatrienoic Acid (13-HPOT) | Allene Oxide (unstable) | Chloroplast |

| Allene Oxide Cyclase (AOC) | Allene Oxide | 12-oxo-phytodienoic Acid (OPDA) | Chloroplast |

| OPDA Reductase 3 (OPR3) | 12-oxo-phytodienoic Acid (OPDA) | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome |

| Acyl-CoA Oxidase (ACX) | OPC-8:0-CoA | Intermediates of β-oxidation | Peroxisome |

| Multifunctional Protein (MFP) | Intermediates of β-oxidation | Intermediates of β-oxidation | Peroxisome |

| 3-ketoacyl-CoA Thiolase (KAT) | Intermediates of β-oxidation | Jasmonoyl-CoA | Peroxisome |

| Jasmonic Acid Carboxyl Methyltransferase (JMT) | Jasmonic Acid (JA) | Methyl Jasmonate (MeJA) | Cytosol |

Advanced Methodologies for Metabolite Profiling and Pathway Elucidation

Elucidating the complex biosynthesis and metabolic pathways of methyl dihydrojasmonate and other phytohormones requires highly sensitive and specific analytical techniques. nih.gov The low abundance of these signaling molecules in plant tissues presents a significant analytical challenge. nih.govresearchgate.net

Modern metabolite profiling, or metabolomics, has become an indispensable tool in plant science for addressing these challenges. nih.govucdavis.edu The most powerful and widely used methods are based on chromatography coupled with mass spectrometry. nih.gov

Key Methodologies:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a premier technique for phytohormone analysis. It offers high sensitivity and versatility, allowing for the simultaneous quantification of multiple hormone classes, including jasmonates, auxins, cytokinins, and others, from minute amounts of plant material (less than 20 mg). nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) provides superior separation efficiency and speed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another mature technology used for metabolite profiling. ucdavis.edu It is particularly effective for volatile compounds like methyl jasmonate and can be used to identify and quantify a wide range of metabolites within a plant extract. ucdavis.edu

Targeted Metabolomics: This approach focuses on the quantitative analysis of a specific group of known metabolites. nih.gov For jasmonate pathway elucidation, targeted methods using multiple reaction monitoring (MRM) mode in mass spectrometry provide absolute quantification of precursors, bioactive forms, and catabolites. lifeasible.com The use of isotope-labeled internal standards is crucial for achieving accurate and reliable quantification. lifeasible.com

These advanced techniques enable researchers to capture quantitative snapshots of the hormonal status within plant tissues, revealing subtle changes in metabolic fluxes in response to developmental cues or environmental stress. nih.gov By integrating metabolomic data with transcriptomic and genomic information, a comprehensive understanding of the regulation and function of the jasmonate pathway can be achieved. nih.gov

Comparison of Advanced Analytical Methodologies

| Methodology | Primary Application | Key Advantages | Common Analytes |

|---|---|---|---|

| LC-MS/MS | Simultaneous profiling of multiple hormone classes | High sensitivity, high versatility, small sample requirement | Jasmonates, Auxins, Cytokinins, Gibberellins, Abscisic Acid |

| GC-MS | Profiling of volatile and semi-volatile compounds | Mature technology, robust, suitable for automation | Methyl Esters, Fatty Acids, Sugars, Amino Acids |

| Targeted Metabolomics | Absolute quantification of specific known compounds | High accuracy, reliability, uses internal standards | Hormone precursors, bioactive forms, and catabolites |

Physiological and Molecular Mechanisms of Action in Plant Systems

Role in Plant Growth and Developmental Regulation

Methyl dihydrojasmonate, a member of the jasmonate family of plant hormones, plays a significant role in various aspects of plant growth and development. google.comresearchgate.net Jasmonates are cellular regulators that control developmental processes and are implicated in a number of events in plant growth. google.comresearchgate.net

Jasmonates, including methyl dihydrojasmonate, are generally recognized for their inhibitory effects on seed germination. nih.gov This hormonal regulation is a critical step in the plant life cycle, ensuring that germination occurs under favorable conditions. nih.gov The application of exogenous jasmonates has been shown to inhibit seedling elongation, affecting the length of both roots and stems. researchgate.net Research indicates that roots, in particular, exhibit greater susceptibility to the inhibitory effects of jasmonates compared to hypocotyls. researchgate.net

The influence of methyl dihydrojasmonate extends to the cellular level, impacting processes such as callus growth and root development. In studies involving Salvia miltiorrhiza callus cultures, methyl jasmonate was found to inhibit callus growth, especially at high concentrations. nih.gov This suggests an imbalance in the primary and secondary metabolic pathways induced by the compound. nih.gov Similarly, jasmonates are known to affect root elongation, often causing a reduction in growth as part of their broader regulatory function in seedling development. researchgate.net

Methyl dihydrojasmonate can positively influence chlorophyll metabolism and photosynthetic capacity, particularly under stress conditions. In wheat subjected to heat stress and grapevines under drought stress, the application of methyl jasmonate enhanced photosynthetic capacity. researchgate.net This improvement is linked to the compound's role in mitigating oxidative stress by activating antioxidant systems, which protects the photosynthetic machinery from damage. researchgate.netnih.gov By enhancing the plant's ability to scavenge reactive oxygen species (ROS), methyl dihydrojasmonate helps maintain physiological and biochemical characteristics conducive to photosynthesis. researchgate.netnih.gov

| Process | Observed Effect | Plant/System Studied | Key Findings |

|---|---|---|---|

| Seed Germination | Inhibition | General Seed Plants | Jasmonates act as endogenous regulators, maintaining dormancy until conditions are suitable for germination. nih.gov |

| Seedling Elongation | Inhibition | General Seedlings | Exogenous application reduces both root and stem length, with roots being more sensitive. researchgate.net |

| Callus Growth | Inhibition | Salvia miltiorrhiza | Higher concentrations of methyl jasmonate led to strong callus growth inhibition. nih.gov |

| Photosynthesis | Enhancement (under stress) | Wheat, Grapevines | Improved photosynthetic capacity under heat and drought stress by mitigating oxidative damage. researchgate.net |

Modulation of Plant Stress Acclimation and Defense Responses

Methyl dihydrojasmonate is a key signaling molecule involved in mediating plant responses to a wide range of environmental stressors. nih.govfrontiersin.org Endogenous levels of jasmonates typically increase when plants are exposed to osmotic stress, wounding, pathogens, or insect attacks. google.com

The application of methyl dihydrojasmonate has been shown to be effective in improving plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures. researchgate.netnih.govfrontiersin.org The compound helps plants counteract the adverse effects of osmotic stress by regulating inorganic ions and organic penetrants. researchgate.netnih.gov It also mitigates oxidative stress, a common consequence of abiotic pressures, by activating the plant's antioxidant systems to scavenge harmful reactive oxygen species (ROS). researchgate.netnih.gov This protective role helps improve growth and other physiological characteristics in stressed plants. nih.gov The interaction between jasmonic acid and other hormones like abscisic acid is also crucial for modulating the abiotic stress response and enhancing tolerance. mdpi.com

Methyl dihydrojasmonate is a central component of the plant's defense system against biotic threats such as pathogens and herbivores. google.comnih.govnih.gov

Wound Response: Tissue injury from mechanical stress or herbivory triggers the synthesis of jasmonates, which act as a primary wound signal. nih.gov This signaling cascade can be systemic, meaning that unwounded parts of the plant are also primed for defense. nih.govfrontiersin.org The hormone activates the expression of defense-related genes, leading to the production of protective compounds. nih.govmdpi.com

Pathogen Deterrence: Jasmonates induce the expression of pathogenesis-related (PR) genes, which are involved in both local and systemic acquired resistance against microbial pathogens. researchgate.netnih.govfrontiersin.org This response includes the synthesis of defensive compounds that can inhibit pathogen growth and spread. nih.gov The signaling pathway is crucial for defending against a variety of pathogens that cause pathological conditions in plants. google.comnih.gov

Herbivore Deterrence: In response to herbivore attacks, plants increase their production of jasmonates. nih.gov This leads to the synthesis of anti-herbivore compounds, such as proteinase inhibitors, which interfere with the digestive processes of insects. frontiersin.orgnih.gov Furthermore, methyl dihydrojasmonate can induce the production of volatile organic compounds. nih.gov These volatiles can act as a defense by repelling herbivores or by attracting the natural predators of the herbivores, an indirect defense mechanism. nih.gov As a volatile compound, methyl jasmonate can also act as an airborne signal, warning neighboring plants of an impending threat and inducing their defense responses. nih.gov

| Stress Type | Plant Response Mediated by Methyl Dihydrojasmonate | Molecular/Physiological Mechanism | Example |

|---|---|---|---|

| Drought, Salinity | Enhanced Tolerance | Regulation of ions, mitigation of oxidative stress via antioxidant systems. researchgate.netnih.gov | Improved water content and antioxidant activity in maize under drought. researchgate.net |

| Wounding | Systemic Defense Activation | De novo synthesis of jasmonates, activation of defense gene expression. nih.gov | Rapid increase in jasmonate levels in undamaged leaves following wounding of a single leaf. nih.gov |

| Pathogens | Induction of Resistance | Expression of pathogenesis-related (PR) genes, synthesis of defensive compounds. researchgate.netnih.gov | Over-expression of certain genes in transgenic tobacco showed significant resistance to fungal attack. frontiersin.org |

| Herbivores | Deterrence and Defense | Synthesis of proteinase inhibitors; release of volatile organic compounds to attract predators. nih.govnih.govnih.gov | Airborne methyl jasmonate induces the synthesis of proteinase inhibitors in tomato leaves. nih.gov |

Transcriptional Regulation of Defense-Related Genes

Methyl dihydrojasmonate, as a potent elicitor, instigates a significant transcriptional reprogramming in plants, leading to the activation of a wide array of defense-related genes. This response is a cornerstone of the plant's induced systemic resistance and defense against herbivores and pathogens. Upon perception of methyl dihydrojasmonate, a signaling cascade is initiated that culminates in the altered expression of genes involved in various defense strategies.

Research in bilberry (Vaccinium myrtillus L.) has demonstrated that treatment with methyl jasmonate, a closely related compound, results in the upregulation of 2013 genes and the downregulation of 1577 genes. nih.gov A significant portion of the upregulated genes are associated with the biosynthesis of secondary metabolites crucial for defense, such as flavonoids and lignin, as well as volatile organic compounds that can act as deterrents or repellents to herbivores. nih.gov Conversely, genes related to growth and reproduction, including those involved in photosynthesis and flowering, are often downregulated, indicating a trade-off between defense and primary metabolic processes. nih.gov

In cotton (Gossypium arboreum L.), the application of methyl jasmonate has been shown to upregulate genes of the mevalonate (MVA) pathway. This pathway is responsible for producing cytosolic terpenes, including gossypol, which are key defense compounds against pathogens and herbivores. peerj.com The expression of most MVA pathway genes peaks around 6 hours after treatment, indicating a rapid transcriptional response to the jasmonate signal. peerj.com This rapid induction of defense-related genes is a critical aspect of the plant's ability to mount an effective defense. nih.gov

The transcriptional control of these defense responses is mediated by a complex network of transcription factors. nih.gov Among the key regulators are transcription factors belonging to the MYB, bHLH (such as MYC2), and WRKY families. nih.gov These transcription factors bind to specific cis-acting elements in the promoters of defense genes, thereby activating their transcription. The activation of these transcriptional regulators is a downstream event following the perception of the jasmonate signal. nih.gov

Table 1: Examples of Defense-Related Genes and Pathways Regulated by Methyl Jasmonate

| Gene/Pathway Category | Specific Examples | Plant Species | Primary Function in Defense |

| Secondary Metabolite Biosynthesis | Genes for flavonoid and lignin biosynthesis | Bilberry (Vaccinium myrtillus) | Production of antimicrobial and anti-herbivore compounds. nih.gov |

| Terpenoid Biosynthesis | Mevalonate (MVA) pathway genes (e.g., GaHMGS1) | Cotton (Gossypium arboreum) | Synthesis of gossypol and other defensive terpenes. peerj.com |

| Volatile Organic Compounds | Genes encoding enzymes for volatile synthesis | Bilberry (Vaccinium myrtillus) | Deterrence and repellence of herbivores. nih.gov |

| Pathogenesis-Related (PR) Proteins | Various PR genes | General | Direct antimicrobial activity and signaling. |

| Proteinase Inhibitors | Proteinase inhibitor genes | General | Anti-digestive defense against herbivores. |

Intracellular Jasmonate Signaling Pathway Components

The intracellular signaling cascade initiated by methyl dihydrojasmonate involves a series of well-defined molecular components that translate the hormonal signal into a physiological response. This pathway is centered around the perception of the active jasmonate form and the subsequent degradation of transcriptional repressors.

The perception of the jasmonate signal occurs in the nucleus and is mediated by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1). nih.govmdpi.com COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1. nih.govnih.gov The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), or structurally similar molecules like coronatine, act as the ligand that promotes the interaction between COI1 and its target proteins. nih.govnih.gov While methyl dihydrojasmonate itself is not the primary ligand, it is readily converted within the plant cell to bioactive forms that can initiate this interaction.

The binding of the jasmonate ligand to a co-receptor complex formed by COI1 and a Jasmonate-ZIM Domain (JAZ) protein is a critical step. nih.gov This hormone-induced interaction is highly specific, with compounds like JA-Ile and the bacterial phytotoxin coronatine being potent promoters of the COI1-JAZ interaction. nih.gov The C-terminal region of the JAZ proteins, containing the conserved Jas motif, is essential for this interaction with COI1. nih.gov

In the absence of a jasmonate signal, Jasmonate-ZIM Domain (JAZ) proteins act as transcriptional repressors. nih.govnih.gov They achieve this by binding to and inhibiting the activity of various transcription factors that are positive regulators of jasmonate-responsive genes. nih.gov A key transcription factor targeted by JAZ proteins is MYC2, a basic helix-loop-helix (bHLH) protein. nih.govnih.gov

Upon the perception of the jasmonate signal and the formation of the COI1-JAZ-ligand complex, the JAZ proteins are polyubiquitinated by the SCFCOI1 complex. nih.govmdpi.com This ubiquitination marks the JAZ proteins for degradation by the 26S proteasome. mdpi.comnih.gov The degradation of the JAZ repressors liberates the transcription factors, such as MYC2, allowing them to bind to the promoters of target genes and activate their transcription. nih.govmdpi.comnih.gov This derepression mechanism allows for a rapid and robust activation of the jasmonate signaling pathway. Some JAZ genes are themselves induced by jasmonate, creating a negative feedback loop to fine-tune the signaling response. nih.gov

The jasmonate signaling pathway does not operate in isolation but is intricately connected with other phytohormone signaling networks, allowing the plant to fine-tune its responses to specific environmental challenges. nih.govresearchgate.net

Salicylic (B10762653) Acid (SA): The interaction between jasmonate and salicylic acid is often antagonistic. thepharmajournal.comnih.gov Generally, SA-mediated defense responses are effective against biotrophic pathogens, while jasmonate-mediated responses are crucial for defense against necrotrophic pathogens and herbivorous insects. researchgate.netthepharmajournal.comnih.gov The antagonistic relationship allows the plant to prioritize one defense pathway over the other, depending on the nature of the attacker. nih.gov

Abscisic Acid (ABA): Jasmonate and ABA can act synergistically or antagonistically depending on the physiological process. In guard cell signaling, for instance, both methyl jasmonate and ABA can induce stomatal closure. nih.gov However, studies with the coi1 mutant have shown that while it is insensitive to MeJA-induced stomatal closure, it still responds to ABA, suggesting distinct initial signaling components that later converge. nih.gov

Ethylene (ET): Jasmonate and ethylene often act synergistically in regulating defense responses, particularly against certain necrotrophic pathogens. nih.govresearchgate.net The combined action of these two hormones can lead to a stronger and more effective defense response than either hormone alone. nih.gov This synergistic interaction is crucial for the activation of a specific set of defense genes. thepharmajournal.com

Table 2: Summary of Hormonal Crosstalk with Jasmonate Signaling

| Interacting Hormone | Type of Interaction | Key Outcomes |

| Salicylic Acid (SA) | Often Antagonistic | Prioritization of defense against either biotrophic (SA) or necrotrophic/herbivore (JA) attackers. researchgate.netthepharmajournal.comnih.gov |

| Abscisic Acid (ABA) | Synergistic/Antagonistic | Co-regulation of processes like stomatal closure, with some distinct signaling components. nih.gov |

| Ethylene (ET) | Often Synergistic | Enhanced defense against necrotrophic pathogens. nih.govresearchgate.netnih.gov |

Involvement of Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-activated protein kinase (MAPK) cascades are highly conserved signaling modules in eukaryotes that play a crucial role in transducing extracellular stimuli into intracellular responses. frontiersin.orgnih.govfrontiersin.org In plants, MAPK cascades are involved in a wide range of processes, including developmental programs and responses to biotic and abiotic stresses. frontiersin.orgfrontiersin.orgnih.gov

Regulation of Senescence and Leaf Longevity in Planta

Methyl dihydrojasmonate and related jasmonates are known to play a significant role in the regulation of leaf senescence, the final stage of leaf development characterized by the degradation of macromolecules and nutrient remobilization. nih.gov In many plant species, the application of jasmonates has been shown to promote or accelerate the onset of leaf senescence. google.comresearchgate.net

The promotion of senescence by jasmonates is a genetically programmed process involving the upregulation of numerous senescence-associated genes (SAGs). nih.govnih.govfrontiersin.org The core jasmonate signaling pathway, involving COI1 and JAZ proteins, is also central to the regulation of senescence. nih.gov The degradation of JAZ repressors allows for the activation of transcription factors that promote the expression of SAGs. nih.gov In Arabidopsis, the bHLH transcription factors MYC2, MYC3, and MYC4 have been identified as key positive regulators of jasmonate-induced leaf senescence. nih.gov Overexpression of these transcription factors leads to an accelerated senescence phenotype upon jasmonate treatment. nih.gov

Interestingly, while a large body of evidence points to the role of jasmonates in promoting senescence, some studies have reported that methyl dihydrojasmonate can reduce leaf senescence under certain conditions. For instance, foliar application of methyl dihydrojasmonate has been shown to decrease the rate of naturally senescing leaves in roses. google.com This suggests that the effect of methyl dihydrojasmonate on leaf longevity may be concentration-dependent, species-specific, or influenced by environmental conditions.

Table 3: Key Regulators of Jasmonate-Induced Leaf Senescence

| Regulator | Type | Role in Senescence |

| COI1 | F-box protein (receptor component) | Essential for the perception of the pro-senescence jasmonate signal. nih.gov |

| JAZ proteins | Transcriptional Repressors | Repress senescence-promoting transcription factors in the absence of jasmonate. nih.gov |

| MYC2, MYC3, MYC4 | bHLH Transcription Factors | Positive regulators that activate the expression of senescence-associated genes. nih.gov |

| SAGs (Senescence-Associated Genes) | Various (e.g., SAG29) | Effector genes that carry out the processes of senescence. nih.gov |

Ecological Interactions and Plant Communication Via Volatile Organic Compounds Vocs

Interplant Communication through Airborne Methyl Dihydrojasmonate

The release of volatile compounds like methyl dihydrojasmonate allows for a phenomenon known as interplant communication, where a plant under stress can alert its neighbors, enabling them to prepare for impending threats.

Airborne exposure to jasmonates can prime or directly induce defensive responses in undamaged neighboring plants. When a plant is attacked by herbivores, it often releases methyl jasmonate and related compounds into the atmosphere mdpi.com. Nearby plants can perceive these chemical cues, triggering a cascade of internal signaling pathways even before they are attacked themselves mdpi.com.

Research has demonstrated that exposure to airborne methyl jasmonate leads to the accumulation of defensive compounds, such as proteinase inhibitors, in the leaves of neighboring plants from different species and families, including those in the Solanaceae (tomato) and Fabaceae (alfalfa) families nih.govsemanticscholar.org. This response demonstrates that the signal is not species-specific and can serve as a general danger cue in a plant community nih.govsemanticscholar.org. For instance, sagebrush (Artemisia tridentata), which naturally contains methyl jasmonate, can induce proteinase inhibitor production in adjacent tomato plants simply by being incubated in the same chamber nih.govsemanticscholar.orgchimia.ch. This "priming" allows the receiving plant to mount a faster and stronger defense when it is eventually attacked, enhancing its resistance to herbivores frontiersin.org. The process involves the activation of defense-related genes, preparing the plant for a swift response to threats frontiersin.org.

Methyl dihydrojasmonate is not only a signal itself but also a key regulator in the production of a broader blend of herbivore-induced plant volatiles (HIPVs) frontiersin.org. When a plant perceives a threat, either through direct damage or airborne cues like methyl dihydrojasmonate, it initiates the synthesis and release of a complex mixture of VOCs chimia.chfrontiersin.org. This induced volatile bouquet is often highly specific to the type of herbivore causing the damage frontiersin.org.

Exogenous application of jasmonates, such as methyl jasmonate, can mimic the effects of herbivory, inducing a volatile emission profile that is qualitatively and quantitatively similar to that produced during an actual insect attack nih.govnih.gov. These blends typically include a variety of compounds such as terpenoids, green leaf volatiles (GLVs), and other esters frontiersin.orgnih.gov. For example, studies on Brassica oleracea (Brussels sprouts) have shown that treatment with jasmonic acid induces the emission of numerous compounds, including (Z)-3-hexen-1-yl acetate, sabinene, and limonene, which are also released upon infestation by Pieris rapae caterpillars nih.gov. The specific composition of the HIPV blend is crucial, as it can attract natural enemies of the herbivores, such as parasitic wasps and predators, thereby serving as an indirect defense mechanism for the plant frontiersin.orgnih.gov.

| Plant Species | Jasmonate Treatment | Key Induced Volatile Compounds | Ecological Function | Source |

|---|---|---|---|---|

| Brassica oleracea (Brussels sprouts) | Jasmonic Acid | (Z)-3-hexen-1-yl acetate, Sabinene, Limonene, 1,8-cineole | Attraction of parasitoids (e.g., Cotesia glomerata) | nih.gov |

| Datura wrightii | Methyl Jasmonate | (E)-β-caryophyllene, other sesquiterpenes | Indirect defense signaling | nih.gov |

| Nicotiana attenuata (Wild Tobacco) | Methyl Jasmonate | Increases levels of defensive compounds (nicotine, TPIs) | Direct defense against herbivores (e.g., Manduca sexta) | nih.gov |

Complex Interactions with Biotic Components of Ecosystems

The influence of methyl dihydrojasmonate extends beyond plant-plant communication, mediating a wide array of interactions with other organisms, including pollinators, herbivores, and microorganisms.

While HIPVs are beneficial for defense, they can have unintended consequences for pollination. The same volatile cues that repel herbivores or attract their enemies can also deter beneficial pollinators researchgate.net. Herbivory-induced changes in a plant's volatile profile, often mediated by the jasmonate pathway, can make flowers less attractive to pollinators.

For example, in wild tomato (Solanum peruvianum), herbivore damage and experimental application of methyl jasmonate led to a significant reduction in pollinator visits researchgate.net. This suggests that pollinators may use these volatile cues to avoid plants that are under stress and may have fewer resources to offer researchgate.net. The alteration of floral scents, which are crucial for attracting pollinators, can therefore create a trade-off between a plant's defense and its reproductive success. However, the effects can be complex, as some floral volatiles play dual roles in both pollinator attraction and defense botany.onenih.gov.

Methyl dihydrojasmonate and related compounds can act as direct deterrents or repellents to herbivores. The activation of the jasmonate signaling pathway leads to the production of not only volatile signals but also direct chemical defenses that reduce the palatability and nutritional quality of plant tissues for insects nih.govnih.gov.

Studies have shown that various insects, including mosquitoes like Aedes aegypti and Culex quinquefasciatus, are repelled by methyl jasmonate and methyl dihydrojasmonate nih.govresearchgate.net. This repellency is thought to be linked to the role of these compounds in signaling a plant's defensive state; an elevated level of jasmonates indicates to a herbivore that the plant is well-defended and therefore a less suitable host nih.gov. This deterrent effect is a critical component of a plant's direct defense strategy against a wide range of herbivorous arthropods nih.gov.

| Compound | Affected Organism | Observed Effect | Source |

|---|---|---|---|

| Methyl Jasmonate | Manduca sexta (Tobacco Hornworm) | Induces production of trypsin proteinase inhibitors (TPIs), impairing digestion | nih.gov |

| Methyl Dihydrojasmonate | Culex quinquefasciatus (Southern House Mosquito) | Repellent activity | nih.govresearchgate.net |

| Methyl Jasmonate | Aedes aegypti (Yellow Fever Mosquito) | Avoidance/Repellent activity | nih.gov |

| Methyl Jasmonate | Ixodes ricinus (Tick) | Repellent activity | nih.gov |

The phyllosphere, or the aerial surfaces of plants, hosts a complex community of microorganisms, including bacteria, fungi, and yeasts nih.govresearchgate.netresearchgate.net. These microbial communities play important roles in plant health, nutrient cycling, and disease resistance researchgate.net. Jasmonates can influence the composition and function of the phyllosphere microbiome.

The activation of jasmonate-mediated defense pathways can induce resistance not only against insects but also against certain microbial pathogens nih.gov. For example, methyl jasmonate treatment in Medicago truncatula has been shown to induce partial resistance against the charcoal rot pathogen Macrophomina phaseolina nih.gov. This suggests that jasmonates help modulate the plant's interactions with both pathogenic and potentially beneficial microorganisms on its leaf surfaces. While direct research on methyl dihydrojasmonate's specific role in structuring the entire phyllosphere microbiome is ongoing, its function in inducing broad-spectrum defenses indicates its importance in mediating the complex web of interactions between a plant and its microbial inhabitants. The microbial composition of the phyllosphere is known to be dynamic, influenced by both the plant's physiological state and environmental factors, with jasmonate signaling being a key internal regulator frontiersin.orgnih.gov.

Mechanisms of Volatile Perception and Signal Transduction in Receiver Plants

The perception of volatile signals like methyl dihydrojasmonate, (+-)-trans-, by receiver plants initiates a cascade of molecular events, leading to physiological and biochemical changes that prepare the plant for potential threats. While the precise perception mechanism for the (+-)-trans- isomer is an area of ongoing research, the general pathway for jasmonate signaling provides a well-established framework.

The canonical jasmonate signaling pathway is central to the perception of these volatile cues. It is believed that upon entering the plant tissue, methyl dihydrojasmonate is converted to jasmonic acid (JA) and subsequently to its biologically active form, jasmonoyl-isoleucine (JA-Ile). mdpi.com This active form then acts as a ligand, facilitating the interaction between two key protein components: the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and the JASMONATE ZIM-domain (JAZ) repressor proteins. mdpi.com

In the absence of the JA-Ile signal, JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2, which are master regulators of jasmonate-responsive genes. nih.gov The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for degradation via the 26S proteasome pathway. mdpi.com This degradation releases the transcription factors, allowing them to activate the expression of a wide array of defense-related genes. These genes are involved in producing secondary metabolites, protease inhibitors, and other defensive compounds that deter herbivores and pathogens. wikipedia.org

Table 1: Key Components of the Jasmonate Signaling Pathway

| Component | Function |

| Methyl dihydrojasmonate, (+-)-trans- | Volatile signal molecule |

| Jasmonic Acid (JA) | Precursor to the active signaling molecule |

| Jasmonoyl-isoleucine (JA-Ile) | Biologically active form that binds to the receptor complex |

| COI1 (CORONATINE INSENSITIVE1) | F-box protein that acts as a co-receptor for JA-Ile |

| JAZ (JASMONATE ZIM-domain) proteins | Repressor proteins that inhibit transcription factors |

| MYC2 and other transcription factors | Master regulators of jasmonate-responsive genes |

| 26S Proteasome | Degrades JAZ proteins to activate the signaling pathway |

Ecological Significance in Natural Ecosystems and Biodiversity

The release of methyl dihydrojasmonate, (+-)-trans-, into the environment has profound ecological consequences, influencing interactions between plants, insects, and potentially other organisms, thereby impacting biodiversity.

Furthermore, the induced defenses triggered by methyl dihydrojasmonate can have cascading effects on other trophic levels. For instance, the volatile organic compounds released by plants in response to jasmonate signaling can act as cues for the natural enemies of herbivores, such as parasitic wasps and predatory insects. nih.govresearchgate.net This "cry for help" can enhance the top-down control of herbivore populations, contributing to the stability of the ecosystem. Studies have shown that plants treated with jasmonic acid can attract more parasitoids compared to untreated plants. researchgate.net

The influence of methyl dihydrojasmonate extends to plant-pollinator interactions as well. While crucial for defense, the induction of defense pathways by jasmonates can sometimes have conflicting effects on pollinator attraction. For example, some studies suggest that high levels of jasmonate-induced volatiles might deter pollinators, potentially impacting plant reproductive success. researchgate.net

The compound also exhibits direct effects on insect behavior. Research has demonstrated that methyl dihydrojasmonate can act as an insect repellent. nih.gov This property is significant in natural ecosystems as it can influence the distribution and feeding patterns of herbivorous insects.

Table 2: Ecological Roles of Methyl dihydrojasmonate, (+-)-trans-

| Ecological Interaction | Effect of Methyl dihydrojasmonate, (+-)-trans- |

| Plant-Plant Communication | Induces defense priming in neighboring plants. mdpi.com |

| Plant-Herbivore Interactions | Triggers the production of defense compounds, deterring herbivores. wikipedia.org |

| Plant-Natural Enemy Interactions | Attracts natural enemies of herbivores (indirect defense). nih.govresearchgate.net |

| Insect Repellency | Acts as a direct repellent to certain insects. nih.gov |

| Plant-Pollinator Interactions | May have context-dependent effects on pollinator attraction. researchgate.net |

Advanced Synthetic Methodologies and Enantioselective Approaches

General Synthetic Routes to Methyl Dihydrojasmonate

The construction of the methyl dihydrojasmonate molecule typically involves the sequential formation of the cyclopentanone (B42830) core and the stereoselective introduction of its two side chains.

A common and industrially viable approach to forming the functionalized cyclopentanone ring begins with an aldol (B89426) condensation reaction. google.comlookchem.com Typically, cyclopentanone is reacted with n-valeraldehyde in the presence of a base to yield 2-pentylidene cyclopentanone. patsnap.com This intermediate then undergoes a double-bond transposition under acidic conditions to form the key α,β-unsaturated ketone, 2-n-pentyl-2-cyclopentenone. google.compatsnap.com This thermodynamically more stable isomer is the desired precursor for the subsequent introduction of the second side chain.

The functionalization of the cyclopentanone ring is most frequently achieved through a Michael 1,4-addition. lookchem.comgoogle.com In this step, a nucleophile, commonly dimethyl malonate in the presence of a base like sodium methoxide, attacks the β-carbon of the 2-n-pentyl-2-cyclopentenone. google.comlookchem.comgoogleapis.com This conjugate addition reaction sets the stage for the formation of the acetic acid side chain. Following the Michael addition, the resulting diester is hydrolyzed and decarboxylated to yield dihydrojasmonic acid, which is then esterified to produce methyl dihydrojasmonate. lookchem.compatsnap.com

Table 1: Key Intermediates in General Synthesis

| Intermediate | Structure | Role |

|---|---|---|

| 2-Pentylidene cyclopentanone | Product of initial aldol condensation | |

| 2-n-Pentyl-2-cyclopentenone | Key α,β-unsaturated ketone for Michael addition | |

| (2-pentyl-3-oxocyclopentyl)malonate | Product of Michael addition | |

| Dihydrojasmonic acid | Precursor to final esterification |

The relative stereochemistry of the two side chains on the cyclopentanone ring is critical to the final aroma profile of methyl dihydrojasmonate. The thermodynamically more stable trans isomer is often the major product. However, the cis isomer is known to have a more powerful and characteristic jasmine scent. lookchem.com

The stereocontrol is primarily established during the Michael addition of the malonate to the 2-n-pentyl-2-cyclopentenone. The approach of the nucleophile to the enone can be influenced by reaction conditions, but often results in a mixture of diastereomers. Subsequent epimerization under basic conditions can be used to enrich the more stable trans isomer. More advanced methods, particularly enantioselective approaches, offer greater control over the stereochemical outcome.

Enantioselective Synthesis of (+-)-trans-Methyl Dihydrojasmonate and its Stereoisomers

Because the different stereoisomers of methyl dihydrojasmonate have distinct odors, significant research has been dedicated to developing enantioselective syntheses to produce specific, olfactorily superior isomers.

Asymmetric conjugate addition, or asymmetric Michael addition, is a cornerstone of modern enantioselective routes to methyl dihydrojasmonate. acs.orgresearchgate.net This strategy introduces a chiral center at the carbon bearing the newly formed acetic acid side chain. By employing a chiral catalyst or a chiral auxiliary, the addition of a nucleophile, such as dimethyl malonate, to 2-n-pentyl-2-cyclopentenone can be directed to favor the formation of one enantiomer over the other. patsnap.comacs.org

One documented method involves the use of a chiral amino-acid lithium salt as a catalyst for the Michael addition of dimethyl malonate to 2-n-pentyl-2-cyclopentenone, achieving high enantiomeric excess. patsnap.comacs.org Another approach utilizes a chiral phosphonamide as a chiral auxiliary in an asymmetric Michael addition reaction. researchgate.net These methods provide access to enantiomerically enriched intermediates that can then be converted to the desired stereoisomer of methyl dihydrojasmonate.

The success of enantioselective synthesis hinges on the effectiveness of the chiral catalyst. A variety of catalysts have been developed and optimized for the synthesis of chiral jasmonates. For instance, solid-liquid phase-transfer catalysis using chiral catalysts under solvent-free conditions has been shown to be effective in the asymmetric Michael addition step, yielding high enantiomeric excess and good chemical yields. acs.org

Ruthenium(II) complexes featuring chiral ligands have also been successfully employed in the industrial synthesis of (+)-cis-methyl dihydrojasmonate through enantioselective catalytic hydrogenation of a cyclopenteneacetic acid precursor. lookchem.comnih.gov The development of these catalysts allows for the production of methyl dihydrojasmonate with a high proportion of the most desirable (+)-(1R)-cis-isomer. lookchem.com The optimization of these catalytic systems involves fine-tuning the ligand structure, reaction conditions, and catalyst loading to maximize both enantioselectivity and efficiency.

Table 2: Examples of Chiral Catalysts and Methods

| Catalyst/Method | Reaction Type | Key Feature |

|---|---|---|

| Chiral amino-acid lithium salt | Asymmetric Michael Addition | Catalyzes the addition of dimethyl malonate. patsnap.com |

| Chiral phosphonamide | Asymmetric Michael Addition | Acts as a chiral auxiliary. researchgate.net |

| Solid-liquid phase-transfer catalysis | Asymmetric Michael Addition | Employs solvent-free conditions for high enantiomeric excess. acs.org |

| Ruthenium(II) complex with chiral ligands | Enantioselective Catalytic Hydrogenation | Used in industrial synthesis of the (+)-cis-isomer. lookchem.comnih.gov |

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been ingeniously applied to the synthesis of jasmonate precursors. wikipedia.org This [4+2] cycloaddition offers a high degree of stereocontrol in the formation of multiple chiral centers simultaneously.

One of the shortest synthetic routes to a key jasmonate intermediate utilizes a Diels-Alder reaction between cyclopent-2-enone and chloroprene. chimia.ch This cycloaddition creates a bicyclic adduct with a specific stereochemistry. Subsequent ozonolysis of this adduct, followed by a basic methanolysis work-up, directly generates the necessary methyl-acetate and aldehyde side chains on the cyclopentane (B165970) ring. chimia.ch Although this particular sequence leads to a mixture of cis/trans isomers that can equilibrate, the initial stereochemical control afforded by the Diels-Alder reaction demonstrates its potential in the efficient construction of the core jasmonate structure. chimia.ch

Diastereoselective Synthesis and Control of Isomeric Ratios

The olfactory character of methyl dihydrojasmonate is significantly influenced by the relative stereochemistry of the two side chains on the cyclopentanone ring, which can be either cis or trans. The cis-isomer is generally considered to possess the more desirable and potent fragrance. nih.gov Consequently, the development of synthetic methods that allow for the control of the cis/trans isomeric ratio is of great industrial importance.

Commercially available methyl dihydrojasmonate is often a mixture of stereoisomers, with the thermodynamically more stable trans-isomer predominating. researchgate.net Several strategies have been developed to enrich the mixture with the more valuable cis-isomer. One common approach involves the hydrogenation of a precursor molecule, where the choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.

A patented method describes a synthesis that initially produces trans-methyl dihydrojasmonate, which is then subjected to a hydrogenation reaction to yield a product mixture enriched in the cis-isomer. google.com This process highlights the importance of post-synthesis modifications to achieve the desired isomeric ratio.

Another strategy involves the Diels-Alder cycloaddition to construct the cyclopentane ring, followed by a series of transformations. The initial cis/trans ratio of the cycloadduct can be influenced by the reaction conditions, and this ratio can evolve throughout the synthetic sequence. researchgate.net For instance, epimerization of an aldehyde intermediate can be employed to increase the proportion of the precursor that leads to the trans-product, which can subsequently be hydrogenated to the desired cis-isomer.

| Synthetic Strategy | Key Step | Resulting Isomeric Ratio (cis:trans) |

| Hydrogenation of trans-isomer | Catalytic Hydrogenation | Enriched in cis-isomer |

| Diels-Alder approach | Cycloaddition and subsequent steps | Variable, can be controlled to favor trans for subsequent conversion |

Application of Flow Chemistry Techniques in Methyl Dihydrojasmonate Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern chemical manufacturing, offering several advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. mit.edumit.edursc.org The application of flow chemistry to the synthesis of fine chemicals and active pharmaceutical ingredients is well-documented, and its principles are being increasingly applied to the production of fragrance compounds like methyl dihydrojasmonate.

The synthesis of jasmone (B1672801) derivatives, including methyl dihydrojasmonate, often involves key reactions such as aldol condensations and Michael additions, which can be effectively translated from batch to continuous flow processes. researchgate.net The improved control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, selectivities, and product purity.

While specific, detailed examples of the complete synthesis of methyl dihydrojasmonate in a continuous flow system are not extensively reported in publicly available literature, the key transformations involved are amenable to this technology. For instance, the oxidation of Hedione® (a commercial mixture of methyl dihydrojasmonate isomers) to dehydrohedione, a valuable intermediate, has been successfully demonstrated in a continuous flow setup. This process allows for the safe handling of reagents like sulfuryl chloride and the controlled evolution of gaseous byproducts.

The potential for integrating multiple reaction and purification steps into a single, continuous process makes flow chemistry an attractive option for the industrial-scale synthesis of methyl dihydrojasmonate. This approach can lead to more efficient, cost-effective, and sustainable manufacturing processes for this important fragrance ingredient.

Structure Activity Relationship Studies and Receptor Biology

Stereoisomeric Effects on Biological Activity and Specificity

Stereoisomers of methyl dihydrojasmonate, which have the same chemical formula but different spatial arrangements of atoms, exhibit markedly different biological activities. This specificity is a cornerstone of its function and interaction with biological systems. Chirality plays a pivotal role in the biological activity of these compounds nih.govnih.gov.

The relative orientation of the two substituent groups on the cyclopentanone (B42830) ring, described as cis (on the same side) or trans (on opposite sides), significantly influences the compound's bioactivity wikipedia.org. Research indicates that the cis-isomer of methyl dihydrojasmonate possesses superior physiological activity and sensory characteristics compared to the trans-isomer google.com.

Commercially available products highlight this difference. For instance, HEDIONE® HC, which has a high concentration of the cis-isomer, is noted for having a strength far superior to the classical version, which is predominantly the trans-isomer thegoodscentscompany.com. Synthetic production methods typically yield a mixture that is more than 95% of the sterically less hindered trans-isomer, which impacts the quality of the final product google.com.

| Isomer Configuration | Relative Bioactivity/Strength | Typical Abundance in Standard Synthesis | Reference |

|---|---|---|---|

| cis-Methyl dihydrojasmonate | High / Superior | <5% | google.comthegoodscentscompany.com |

| trans-Methyl dihydrojasmonate | Low | >95% | google.com |

Beyond cis-trans isomerism, methyl dihydrojasmonate exists as enantiomers (non-superimposable mirror images) due to its chiral centers. These different enantiomeric forms can elicit distinct physiological responses. For example, all four stereoisomers of methyl dihydrojasmonate are active in olfaction but possess different sensory properties researchgate.net.

The most profound specificity is observed at the receptor level. Studies on the jasmonate signaling pathway have identified (+)-7-iso-jasmonoyl-L-isoleucine [(3R,7S)-JA-Ile] as the most biologically active form nih.gov. In vitro pull-down assays using the coreceptor components, CORONATINE (B1215496) INSENSITIVE1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) protein, demonstrated that the interaction strength was highest with this specific stereoisomer. The apparent activity of other isomers was often attributed to residual amounts of the highly active (3R,7S) form nih.gov. This demonstrates a high degree of enantiomeric specificity in the binding event that initiates the jasmonate signaling cascade.

Molecular Determinants of Jasmonate Receptor Binding

The perception of jasmonates occurs through a co-receptor complex formed by the F-box protein COI1 and JAZ transcriptional repressors. The binding of the active jasmonate molecule to this complex is a highly specific process governed by precise molecular interactions.

A variety of in vitro techniques have been employed to characterize the binding of jasmonates to their receptors and to dissect the components of the signaling pathway.

Pull-Down Assays: This method has been crucial in demonstrating the hormone-dependent interaction between COI1 and JAZ proteins. It was instrumental in identifying the most active jasmonate stereoisomer by testing the ability of various compounds to promote the COI1-JAZ interaction nih.govspringernature.com.

Radioligand Binding Assays: These quantitative assays, often using a tritium-labeled high-affinity ligand like coronatine (³H-coronatine), have been used to determine the binding affinity (dissociation constant, Kd) of ligands to the receptor complex. Such experiments confirmed high-affinity binding only when both COI1 and a JAZ protein were present nih.govspringernature.comresearchgate.net.

Surface Plasmon Resonance (SPR): SPR has been used to further examine the physical interaction between COI1 and JAZ proteins, providing real-time data on their association and dissociation nih.gov.

Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF): These biophysical techniques can provide thermodynamic data on binding events and assess ligand-induced stability changes in the receptor, respectively nih.gov.

| Assay Technique | Primary Application in Jasmonate Research | Key Finding | Reference |

|---|---|---|---|

| Pull-Down Assay | Qualitative/semi-quantitative assessment of protein-protein interactions. | Demonstrated the hormone-dependent interaction between COI1 and JAZ proteins. | nih.govspringernature.com |

| Radioligand Binding Assay | Quantitative measurement of ligand binding affinity (Kd). | Determined the high affinity of coronatine and JA-Ile for the COI1-JAZ co-receptor complex. | nih.govspringernature.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of molecular interactions (association/dissociation rates). | Characterized the dynamics of the COI1-JAZ1 interaction. | nih.gov |

Computational approaches have provided significant insights into the structural basis of jasmonate perception. Molecular modeling of the COI1 protein, based on the crystal structure of the related auxin receptor TIR1, predicted a surface pocket that could serve as a binding site for the jasmonate ligand nih.gov.

Molecular docking simulations showed that biologically active molecules like (+)-7-iso-JA and coronatine fit well into this predicted pocket. In contrast, molecules with low activity, such as jasmonic acid and methyl jasmonate, were too small to fit securely, and others like 12-oxo-phytodienoic acid (OPDA) could not form stable interactions nih.govnih.gov. While these models have been invaluable, the eventual solving of the crystal structure of the COI1-JAZ co-receptor in complex with its ligand revealed a binding mode that was different from what was predicted, highlighting the complexity of the interaction and the need for integrating computational and experimental data nih.govresearchgate.net. The crystal structure ultimately revealed that the receptor is a multi-component complex requiring COI1, a JAZ degron sequence, and an inositol (B14025) phosphate (B84403) for high-affinity hormone binding researchgate.net.

Evolutionary Perspectives on Jasmonate Perception Mechanisms

The jasmonate signaling pathway shows remarkable evolutionary conservation and intriguing parallels with the auxin signaling system, suggesting a common ancestry oup.comoup.comresearchgate.netnih.gov. The core components, including the F-box protein receptor (COI1 for jasmonate, TIR1 for auxin) and transcriptional repressors (JAZ for jasmonate, Aux/IAA for auxin), are structurally and functionally similar oup.com.

Studies comparing jasmonate signaling in early diverging land plants (bryophytes) and vascular plants have illuminated the co-evolution of the hormone and its receptor. The COI1 receptor is functionally conserved between the bryophyte Marchantia polymorpha and the vascular plant Arabidopsis thaliana nih.gov. However, the Marchantia receptor (MpCOI1) does not bind JA-Ile, the active hormone in vascular plants. Instead, it recognizes two isomeric forms of the JA-Ile precursor, dinor-OPDA nih.gov.

This evolutionary switch in ligand specificity is attributed to a single amino acid substitution in the COI1 protein nih.gov. This finding demonstrates a clear case of ligand-receptor co-evolution, where the increasing complexity of the hormone's biosynthetic pathway in vascular plants was matched by a corresponding evolution of the receptor's specificity to recognize the newly emerged, more potent signaling molecule, JA-Ile nih.govresearchgate.netfrontiersin.org. While COI1 is highly conserved across plant species, the JAZ repressor proteins are less conserved, potentially allowing for diversification of the response pathway frontiersin.org.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl dihydrojasmonate (MDJ), and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : MDJ is synthesized via condensation of cyclopentanone with valeraldehyde using alkali catalysts (e.g., NaOH), followed by isomerization with n-butanol. The intermediate 2-pentylcyclopentanone is then reacted with dimethyl malonate under reflux in toluene, catalyzed by piperidine, to yield MDJ after decarboxylation . Key parameters include temperature control (80–100°C for condensation) and solvent selection (toluene for high yields). Stereochemical outcomes depend on catalyst choice; for example, chiral ligands like 2,2-bis(diphenylphosphino)-1,1-binaphthyl (BINAP) can enhance enantioselectivity .

| Reagent/Condition | Role | Impact on Yield/Stereochemistry |

|---|---|---|

| Cyclopentanone + Valeraldehyde | Starting materials | Determines backbone structure |

| NaOH (10% aqueous) | Alkali catalyst | Accelerates condensation reaction |

| n-Butanol | Isomerization solvent | Converts 2-pentylcyclopentenone to desired isomer |

| Dimethyl malonate | Nucleophile for Michael addition | Introduces ester functionality |

Q. Which analytical techniques are most effective for quantifying MDJ in complex matrices, and how are they validated?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is preferred for separating MDJ from co-eluting compounds in plant extracts or microemulsions. Validation includes spike-recovery tests (85–110% recovery) and linearity checks (R² > 0.99) across 0.1–100 µg/mL . Nuclear magnetic resonance (NMR) using chloroform-d₆ as a solvent resolves stereoisomers via coupling constants (e.g., trans-isomers show J = 15–16 Hz for olefinic protons) .

Q. How does MDJ influence secondary metabolite production in plant cell cultures, and what experimental designs are optimal for such studies?

- Methodological Answer : MDJ enhances flavonoid and saponin accumulation by upregulating phenylpropanoid pathway genes (e.g., PAL, CHS). In Glycyrrhiza inflata cell cultures, 50 µM MDJ increased flavonoid content by 2.5-fold after 7 days. Experimental designs should include:

- Time-course studies (0–14 days) to capture transient gene expression peaks.

- Dose-response assays (10–100 µM) to identify optimal concentrations .

Advanced Research Questions

Q. What molecular mechanisms underlie MDJ’s activation of insect odorant receptors, and how can this inform receptor-ligand modeling?

- Methodological Answer : MDJ activates the DEET-sensitive receptor CquiOR136 in Culex quinquefasciatus mosquitoes. Electrophysiological assays (e.g., Xenopus oocyte recordings) show EC₅₀ values of 10⁻⁶ M. Computational docking studies using homology models (based on ORCO templates) suggest hydrogen bonding between MDJ’s ester group and receptor residues (e.g., Tyr265) . Contradictory data on repellency duration (6 hours vs. shorter in field trials) may arise from receptor desensitization or environmental degradation .

Q. How do transcriptomic and metabolomic analyses reveal MDJ’s role in steroidal saponin biosynthesis in Paris polyphylla?

- Methodological Answer : Integrated omics approaches identify MDJ-induced upregulation of squalene epoxidase (SQE) and cytochrome P450 genes (e.g., CYP72A), which correlate with 3.8-fold increases in polyphyllin VII. Metabolite profiling via UPLC-QTOF-MS detects 15 upregulated saponins post-MDJ treatment. Key steps:

- RNA-seq with differential expression thresholds (|log2FC| > 1, FDR < 0.05).

- Weighted gene co-expression network analysis (WGCNA) to link clusters to metabolite peaks .

Q. What strategies resolve contradictions in MDJ’s pharmacological effects, such as its dual role as a cytotoxin and growth promoter?

- Methodological Answer : Dose-dependent effects are critical:

- Pro-apoptotic activity : 1–10 mM MDJ induces ROS in cancer cells (e.g., HeLa), measured via DCFH-DA fluorescence .

- Growth promotion : 10–100 µM MDJ enhances root elongation in Arabidopsis by modulating jasmonate-Ile conjugates .

- Contradictions arise from tissue-specific sensitivity and assay conditions (e.g., in vitro vs. in planta). Meta-analyses of public datasets (e.g., NCBI GEO) can identify conserved pathways.

Q. How does MDJ’s stereochemistry affect its bioactivity, and what chiral resolution methods are effective?

- Methodological Answer : The trans-(1S,2S) isomer exhibits higher receptor affinity (e.g., 10-fold lower EC₅₀ in CquiOR136 activation vs. cis-isomers). Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers (α = 1.2–1.5). Absolute configuration is confirmed via X-ray crystallography of Mosher esters .

Tables

Table 1 : Key Synthetic Parameters for MDJ Production

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | Valeraldehyde, cyclopentanone | 75 | 90 |

| Isomerization | n-Butanol, 80°C | 85 | 95 |

| Michael Addition | Dimethyl malonate, piperidine | 70 | 88 |

Table 2 : MDJ-Induced Metabolite Changes in Paris polyphylla

| Metabolite | Fold Change (MDJ vs. Control) | Biosynthetic Pathway |

|---|---|---|

| Polyphyllin VII | 3.8 | Steroidal saponin |

| β-Sitosterol | 1.5 | Terpenoid backbone |

| Quercetin-3-O-rhamnoside | 2.1 | Flavonoid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.